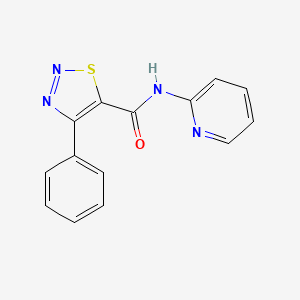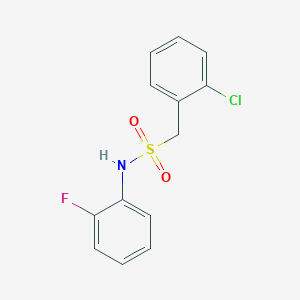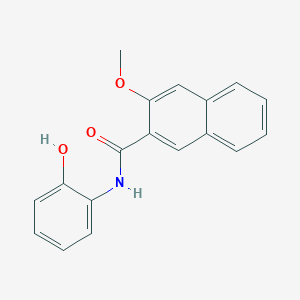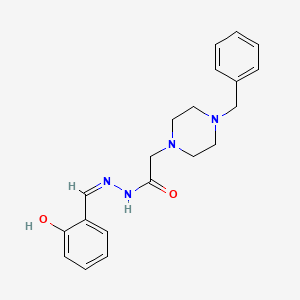
4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells.
Mécanisme D'action
4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein. This binding prevents BMI-1 from interacting with other proteins and carrying out its normal cellular functions. BMI-1 is known to regulate the expression of various genes that are involved in cell proliferation, differentiation, and survival. By inhibiting BMI-1, this compound disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide is its specificity for BMI-1, which allows for targeted inhibition of cancer stem cells. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Orientations Futures
There are several future directions for research on 4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of BMI-1. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, combination therapies involving this compound and other cancer treatments are also being explored as a potential strategy to improve cancer treatment outcomes.
Méthodes De Synthèse
The synthesis of 4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide is a multi-step process that involves the reaction of various reagents to form the final product. The synthesis begins with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 4-phenyl-1,2,3-thiadiazole-5-amine to form the desired product, this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
4-phenyl-N-2-pyridinyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, which is overexpressed in many types of cancer and is associated with cancer stem cells. Cancer stem cells are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types, including those that make up the bulk of the tumor. By targeting BMI-1, this compound has the potential to eliminate cancer stem cells and prevent tumor recurrence.
Propriétés
IUPAC Name |
4-phenyl-N-pyridin-2-ylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-14(16-11-8-4-5-9-15-11)13-12(17-18-20-13)10-6-2-1-3-7-10/h1-9H,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWAQURMIKVMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6017598.png)
![5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide](/img/structure/B6017599.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B6017619.png)
![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)
![1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B6017638.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6017643.png)
![3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6017652.png)

![1-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6017661.png)

![(2-{5-[(3-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B6017664.png)
![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(2-thienyl)acrylamide](/img/structure/B6017672.png)

![1-(3,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6017687.png)